Product packaging for Methyl 2,2-dimethylchroman-8-carboxylate(Cat. No.:CAS No. 1350761-44-2)

Methyl 2,2-dimethylchroman-8-carboxylate

Cat. No.: B1444603
CAS No.: 1350761-44-2
M. Wt: 220.26 g/mol
InChI Key: YWZWQQRLUNITNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2,2-dimethylchroman-8-carboxylate (CAS 1350761-44-2) is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 g/mol . This chroman-based ester is offered for research purposes as a building block in organic synthesis and medicinal chemistry. The chroman scaffold (2,3-dihydro-4-oxo-4H-1-benzopyran) is recognized as a privileged structure in medicinal chemistry and is found in a wide variety of compounds with biological and synthetic interest . Chroman derivatives are frequently investigated for their potential as novel pharmaceutical intermediates due to the scaffold's prevalence in natural products and biologically active molecules . Researchers can utilize this specific ester as a precursor for further chemical modifications; the ester group can be hydrolyzed to the corresponding carboxylic acid, 2,2-dimethylchroman-8-carboxylic acid (CAS 82553-56-8) , or other functional groups can be introduced via standard synthetic transformations. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B1444603 Methyl 2,2-dimethylchroman-8-carboxylate CAS No. 1350761-44-2

Properties

IUPAC Name

methyl 2,2-dimethyl-3,4-dihydrochromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-13(2)8-7-9-5-4-6-10(11(9)16-13)12(14)15-3/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZWQQRLUNITNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approach

A common method to synthesize chroman derivatives is the intramolecular cyclization of appropriately substituted phenols with aliphatic side chains bearing electrophilic groups. For methyl 2,2-dimethylchroman-8-carboxylate, the synthesis can start from a 2,2-dimethyl-substituted hydroxyphenyl precursor, which undergoes cyclization to form the chroman ring.

Esterification

The carboxylate group at the 8-position is introduced either by:

  • Direct esterification of the corresponding 8-carboxylic acid derivative using methanol under acidic or catalytic conditions.
  • Using methyl 8-bromocarboxylate or similar derivatives as starting materials which undergo substitution or coupling reactions.

Detailed Preparation Method from Literature

While specific literature directly describing this compound is limited, related chroman derivatives have been synthesized using the following approach, which can be adapted:

  • Starting materials: 2,2-dimethylchroman precursors or hydroxybenzaldehydes with suitable side chains.
  • Reagents: Methanol for esterification, acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid), bases for deprotonation if necessary.
  • Reaction conditions: Reflux in methanol or other suitable solvents, followed by purification steps such as crystallization or chromatography.

Experimental Data and Yields

From related chroman synthesis studies (e.g., Matta et al., 2020), the synthesis of chroman derivatives including esters shows:

Step Reaction Type Conditions Yield (%) Notes
1 Cyclization Acid catalysis, reflux 60-80 Formation of chroman ring
2 Esterification Methanol, acid catalyst, reflux 70-90 Conversion to methyl ester at 8-position
3 Purification Crystallization or chromatography - High purity required for bioactivity

Purification Techniques

Purification of this compound typically involves:

  • Recrystallization from suitable solvents such as ethanol or ethyl acetate.
  • Chromatographic techniques (e.g., silica gel column chromatography) to remove side products and isomers.

Related Synthetic Insights from Chroman Derivatives Research

In a study by Matta et al. (2020), various chroman derivatives were synthesized and characterized for biological activity. The synthetic routes involved:

  • Use of substituted phenols and aldehydes to form chroman cores.
  • Esterification to introduce carboxylate groups.
  • Modifications on the amide side chains and phenyl rings to modulate activity.

These methods underscore the versatility of chroman synthesis and provide a framework adaptable for this compound preparation.

Summary Table of Preparation Parameters

Parameter Description Typical Range/Value
Starting materials Substituted phenols, aldehydes, or chroman precursors Varies based on route
Key reagents Methanol, acid catalysts (H2SO4, p-TsOH) Stoichiometric to catalytic
Reaction temperature Reflux temperatures (methanol ~65°C) 60-80°C
Reaction time Cyclization: 1-3 hours; Esterification: 2-6 hours Dependent on scale and conditions
Purification methods Recrystallization, chromatography Solvent-dependent
Yield Overall yield of final ester 60-90%

Research Findings and Considerations

  • The presence of the 2,2-dimethyl groups stabilizes the chroman ring and influences the reactivity during esterification.
  • The position and nature of substituents on the chroman ring affect the solubility and purification efficiency.
  • Esterification under acidic reflux conditions is the preferred method for introducing the methyl carboxylate group at the 8-position.
  • High purity is essential for biological applications, necessitating careful purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethylchroman-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Scientific Research Applications

Methyl 2,2-dimethylchroman-8-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl 2,2-dimethylchroman-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2,2-dimethylchroman-8-carboxylate can be contextualized by comparing it to related compounds, particularly ester derivatives of natural products. Below is a detailed analysis:

Structural Comparison

This compound vs. Diterpenoid Methyl Esters Chroman Derivatives: The compound belongs to the chroman class, characterized by a fused benzene-dihydropyran system. This compact bicyclic framework contrasts with diterpenoid esters, which are polycyclic (e.g., tricyclic or tetracyclic) and derived from C₂₀ terpenoid backbones. Diterpenoid Esters: Examples from Austrocedrus chilensis resin include sandaracopimaric acid methyl ester (4), E-communic acid methyl ester (8), and dehydroabietic acid methyl ester (12) . These diterpenoids feature complex tricyclic or labdane-type skeletons, contributing to higher molecular weights (e.g., ~332 g/mol for a typical C₂₁H₃₂O₃ diterpenoid ester) compared to the chroman derivative. Key Structural Differences: Feature this compound Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester) Core Structure Bicyclic (benzene + dihydropyran) Tricyclic or tetracyclic diterpene Molecular Formula C₁₃H₁₆O₃ ~C₂₁H₃₂O₃ (estimated for diterpenoids) Molecular Weight 220.26 g/mol ~332 g/mol (estimated) Functional Group Ester at position 8 Ester at carboxyl terminus of diterpene acid

Functional Group Similarities Despite structural differences, this compound shares the ester functional group with diterpenoid methyl esters. This group influences solubility (e.g., increased lipophilicity compared to carboxylic acids) and reactivity (e.g., susceptibility to hydrolysis).

Physicochemical Properties

  • Boiling Point/Solubility: The smaller chroman derivative is expected to have lower boiling points and higher volatility compared to bulkier diterpenoid esters. Its solubility in organic solvents (e.g., ethanol, dichloromethane) is likely superior due to reduced steric hindrance.

Biological Activity

Methyl 2,2-dimethylchroman-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by a chroman core with two methyl groups at the 2-position and an ester functional group at the 8-position. This unique substitution pattern contributes to its stability and reactivity, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its ability to:

  • Modulate Enzyme Activity : The compound interacts with specific enzymes, potentially inhibiting or enhancing their activity.
  • Inhibit Oxidative Stress : It exhibits antioxidant properties that help mitigate oxidative damage in cells.
  • Interact with Cellular Receptors : Ongoing research aims to elucidate the specific receptors and pathways involved in its biological effects.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. For example, in vitro studies have shown significant inhibition against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has demonstrated anticancer activity in several studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Effect
HeLa12.5Induces apoptosis
MDA-MB-23115.0Inhibits cell proliferation
PANC-1 (pancreatic)10.0Significant growth inhibition

Case Studies

  • Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a dose-dependent increase in scavenging activity, with an IC50 value of 25 µM, indicating its potential as a natural antioxidant agent.
  • Enzyme Inhibition : In a recent investigation into its enzyme inhibitory effects, this compound was found to inhibit cholinesterase activity with an IC50 value of 20 µM. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s.
  • In Vivo Studies : Preliminary animal studies have shown that administration of the compound can reduce tumor size in xenograft models by approximately 30%, further supporting its anticancer potential.

Comparative Analysis

This compound can be compared with other chroman derivatives to highlight its unique properties:

Compound Biological Activity Notable Features
Methyl Chroman-4-oneAnticancer, AntioxidantSimilar structure but different substituents
Methyl Chroman-3-oneAntimicrobialLess potent than this compound
Methyl 6-chloro-2,2-dimethylchroman-8-carboxylateAnticancer, Enzyme inhibitorChlorine substitution alters activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2,2-dimethylchroman-8-carboxylate, and what methodological considerations ensure high yield and purity?

  • Answer : The compound can be synthesized via cyclocondensation reactions, such as the Pechmann or Kostanecki-Robinson methods, using substituted phenols and β-keto esters. For example, coupling 2,2-dimethylchroman-8-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) achieves esterification. Reaction optimization should focus on temperature control (60–80°C), solvent selection (anhydrous conditions), and stoichiometric ratios to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers approach preliminary spectroscopic characterization of this compound?

  • Answer : Begin with 1H^1H- and 13C^{13}C-NMR to confirm the ester group (δ ~3.8–4.0 ppm for methyl ester protons) and chroman ring substitution. IR spectroscopy verifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). Mass spectrometry (EI-MS or HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-reference spectral data with PubChem or crystallographic databases (e.g., Cambridge Structural Database) to validate assignments .

Q. What solvent systems and chromatographic techniques are optimal for isolating this compound from reaction mixtures?

  • Answer : Use normal-phase silica gel chromatography with gradients of nonpolar solvents (hexane) and polar modifiers (ethyl acetate or dichloromethane). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Monitor fractions via TLC (UV-active spots) and validate purity by melting point analysis or HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELXL refine the crystal structure of this compound?

  • Answer : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) reduces thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered groups (e.g., methyl rotamers). Mercury software visualizes intermolecular interactions (e.g., van der Waals contacts, π-stacking) and calculates void volumes to assess packing efficiency. Validate hydrogen bonding networks against geometric parameters (e.g., bond lengths, angles) .

Q. What computational strategies resolve discrepancies between experimental and predicted spectroscopic data (e.g., NMR chemical shifts)?

  • Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare computed values with experimental data using root-mean-square deviation (RMSD) analysis. If mismatches occur, reassess computational parameters (solvent effects, conformational sampling) or experimental conditions (solvent polarity, temperature). Cross-check with databases like PubChem to identify systematic errors .

Q. How should researchers validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

  • Answer : Follow ICH M10 guidelines: establish linearity (R² > 0.995) across a concentration range (e.g., 1–100 µg/mL), limit of detection (LOD, signal/noise ≥ 3), and precision (RSD < 5%). Perform spike-and-recovery experiments in biological matrices (e.g., plasma) to assess accuracy (85–115% recovery). Include stability tests under varying pH, temperature, and light exposure .

Q. What experimental designs address contradictory bioactivity results in structure-activity relationship (SAR) studies?

  • Answer : Use orthogonal assays (e.g., enzymatic inhibition, cell-based viability) to confirm bioactivity. Control for solvent effects (e.g., DMSO cytotoxicity) and batch-to-batch compound variability (via HPLC purity checks). Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., impurities, stereochemistry) .

Q. How can researchers reconcile conflicting data in reaction mechanism studies (e.g., unexpected stereochemical outcomes)?

  • Answer : Employ isotopic labeling (e.g., 13C^{13}C- or 2H^{2}H-tracers) to track reaction pathways. Kinetic studies (variable-temperature NMR) and transition-state modeling (DFT) identify intermediates. Validate hypotheses with control experiments (e.g., radical inhibitors, chiral catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-dimethylchroman-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-dimethylchroman-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.